molecular formula C26H22Cl2N2O7S B1258385 2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

Cat. No. B1258385
M. Wt: 577.4 g/mol
InChI Key: PRKYYRSNDWFECB-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2,6-dichloro-4-[[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid is a monocarboxylic acid.

Scientific Research Applications

Chemical Synthesis and Reactions

This compound is part of a class of chemicals involved in various synthetic and reaction pathways. For instance, Kinoshita et al. (1987) describe the synthesis and reactions of related 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives. Their study demonstrates how these compounds can be modified and used in different chemical reactions, which could be relevant for the synthesis of the specified compound (Kinoshita et al., 1987).

Antimicrobial and Antibacterial Applications

Research by Desai et al. (2001) highlights the synthesis of novel derivatives in this category and their evaluation for antimicrobial activity. This suggests potential applications of the compound in antimicrobial research (Desai et al., 2001).

Anticancer Activities

Jin (2015) reports on the synthesis of novel thiazolo[3,2-a]pyrimidine derivatives and their preliminary in vitro anticancer activities. This indicates that derivatives of this compound could be relevant in cancer research, particularly in testing their efficacy against certain types of cancer cells (Jin, 2015).

Anti-inflammatory Applications

Tozkoparan et al. (1998) synthesized and tested derivatives of this compound class for anti-inflammatory activity. Their findings could imply potential uses of the compound in the development of anti-inflammatory drugs or research (Tozkoparan et al., 1998).

Biological and Antifungal Activities

Chadotra and Baldaniya (2017) explored the synthesis of similar derivatives as biological and antifungal agents. This research could suggest the utility of the compound in developing treatments or studying mechanisms related to fungal infections (Chadotra & Baldaniya, 2017).

properties

Product Name

2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

Molecular Formula

C26H22Cl2N2O7S

Molecular Weight

577.4 g/mol

IUPAC Name

2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H22Cl2N2O7S/c1-4-36-25(34)21-13(2)29-26-30(22(21)15-6-5-7-16(11-15)35-3)24(33)19(38-26)10-14-8-17(27)23(18(28)9-14)37-12-20(31)32/h5-11,22H,4,12H2,1-3H3,(H,31,32)/b19-10+

InChI Key

PRKYYRSNDWFECB-VXLYETTFSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C\C4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)S2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid
Reactant of Route 3
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid
Reactant of Route 5
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[2,6-dichloro-4-[(E)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

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